molecular formula C7H5Cl2N B2835288 5-Chloro-2-ethynylpyridine hydrochloride CAS No. 1956341-52-8

5-Chloro-2-ethynylpyridine hydrochloride

Cat. No.: B2835288
CAS No.: 1956341-52-8
M. Wt: 174.02
InChI Key: NFTDEQDIPDVKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethynylpyridine hydrochloride is a chemical compound with the molecular formula C7H5Cl2N . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and ethynyl groups.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 174.03 . The compound’s InChI Key is NFTDEQDIPDVKBM-UHFFFAOYSA-N .

Scientific Research Applications

Subheading Reactivity with Hydrochloric Acid

Ethynylpyridines, such as 2-ethynylpyridine, can undergo efficient hydrohalogenation without special reagents, reacting readily with hydrochloric acid to form pyridinium salts. This reaction enhances the electrophilicity of the ethynyl group and facilitates nucleophilic addition of halide ions, producing high yields of halogenated products. This process is significant for the formation of various halogenated ethenylpyridine compounds (Muragishi, Asahara, & Nishiwaki, 2017).

Synthesis of Antioxidant Compounds

Subheading Biological Evaluation and Antioxidant Activity

Novel dihydropyridine analogs, synthesized from derivatives of ethynylpyridine, have been investigated for their antioxidant properties. These compounds displayed significant antioxidant and metal chelating activities, suggesting potential usefulness in treating oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).

Ethynyl Hydroboration Pathways

Subheading Novel Tris-Hydroboration Product Formation

The reaction of diethynylpyridines with dimesitylborane resulted in an unexpected tris-hydroboration product. This unique chemical transformation exemplifies the complex reactivity patterns of ethynylpyridines under specific conditions (Entwistle et al., 2004).

Synthesis of Potential Anticancer Agents

Subheading Pyridooxazines and Pyridothiazines

Research into derivatives of ethynylpyridine has led to the synthesis of pyridooxazines and pyridothiazines, which have shown promising effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice bearing P388 leukemia (Temple et al., 1983).

Synthesis of Nucleosides

Subheading Derivatives of Ethynyluracil and Ethynylcytosine

In a related area, 5-ethynyluridine and 2′-deoxy-5-ethynyluridine were synthesized using derivatives of 5-ethynyluracil, showcasing the versatility of ethynyl-substituted compounds in nucleoside synthesis (Barr et al., 1979).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-chloro-2-ethynylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTDEQDIPDVKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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